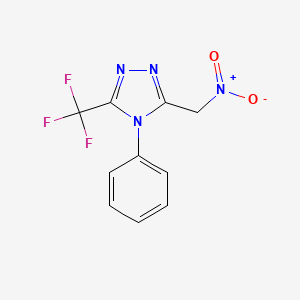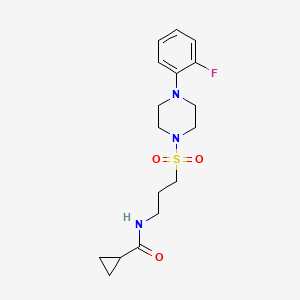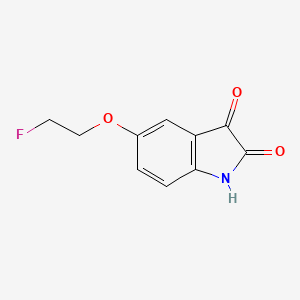
5-(2-Fluoroethoxy)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of indoline derivatives has been studied extensively. For instance, the indoline skeleton can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine . Another study reported the synthesis of biologically promising 1- ((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via CuAAC click reaction of 5-fluoro- (1-prop-2-ynyl)indoline-2,3-dione .Scientific Research Applications
Antibacterial Activity
Indole derivatives, including “5-(2-Fluoroethoxy)indoline-2,3-dione”, have been found to possess significant antibacterial properties . Specifically, halogenated indoles have been shown to eradicate bacterial persister cells and biofilms, which are often highly tolerant to traditional antibiotics . This makes them potentially useful for controlling bacterial antibiotic resistance .
Antiviral Activity
Indole derivatives have also been reported to possess antiviral activity . Certain indole-based compounds have been found to inhibit a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . This suggests that “5-(2-Fluoroethoxy)indoline-2,3-dione” could potentially be used in the development of new antiviral therapies .
Anti-inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties . This suggests that “5-(2-Fluoroethoxy)indoline-2,3-dione” could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . This suggests that “5-(2-Fluoroethoxy)indoline-2,3-dione” could potentially be used in the development of new anticancer therapies .
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV properties . This suggests that “5-(2-Fluoroethoxy)indoline-2,3-dione” could potentially be used in the treatment of HIV .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “5-(2-Fluoroethoxy)indoline-2,3-dione” could potentially be used in the treatment of conditions associated with oxidative stress .
properties
IUPAC Name |
5-(2-fluoroethoxy)-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUWGOYZCFOACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoroethoxy)indoline-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



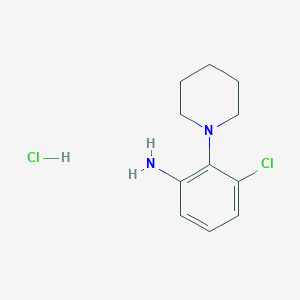
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)
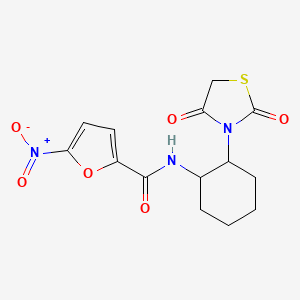
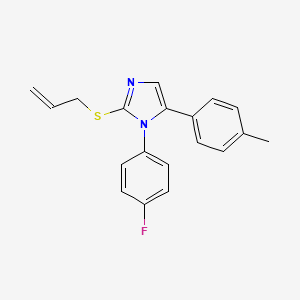
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)


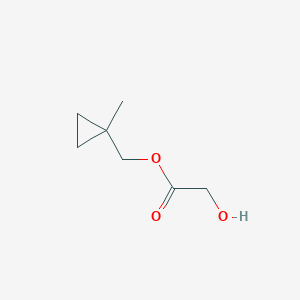
![N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659523.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)
